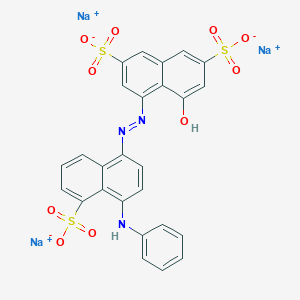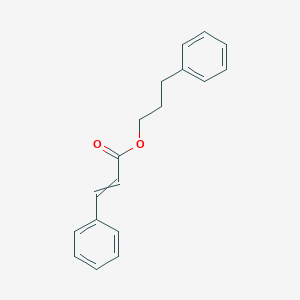
4-hydroxynaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxynaphthalene-2-sulfonamide is an organic compound with the molecular formula C10H9NO3S. It is a derivative of naphthalene, featuring a sulfonamide group at the 2-position and a hydroxyl group at the 4-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4-hydroxynaphthalene-2-sulfonamide typically involves the following steps:
Nucleophilic Substitution: Starting with 1-nitronaphthalene, a nucleophilic substitution reaction is performed to introduce the sulfonamide group.
Reaction with Triflic Anhydride: The intermediate compound is then reacted with triflic anhydride to introduce an easy leaving group.
Final Steps: Further reactions and purification steps are carried out to obtain the final product.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-hydroxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The sulfonamide group can participate in substitution reactions, often facilitated by strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-hydroxynaphthalene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-hydroxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can interfere with the binding of certain proteins, leading to the activation of pathways that reduce inflammation . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-hydroxynaphthalene-2-sulfonamide can be compared with other similar compounds, such as:
2-Naphthol: A precursor in the synthesis of various heterocyclic compounds.
Naphthalene-2-sulfonic acid: Known for its use in the production of dyes and pigments.
4-Nitrophenylsulfonyltryptophan: A novel sulfonamide compound with potential biological activities.
The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable compound for diverse applications.
Eigenschaften
CAS-Nummer |
116-64-3 |
|---|---|
Molekularformel |
C10H9NO3S |
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
4-hydroxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C10H9NO3S/c11-15(13,14)8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H,(H2,11,13,14) |
InChI-Schlüssel |
UVUPYJHRUARFIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)N |
Key on ui other cas no. |
116-64-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















